molecular formula C9H12ClN5O B1380897 7-(Azetidin-3-yloxy)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride CAS No. 1955556-58-7

7-(Azetidin-3-yloxy)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride

Cat. No.: B1380897
CAS No.: 1955556-58-7
M. Wt: 241.68 g/mol
InChI Key: FFPJKGBSNFKNEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Triazolo[1,5-a]pyrimidine Scaffold

The historical foundation of 1,2,4-triazolo[1,5-a]pyrimidine chemistry traces back to pioneering work conducted in the early twentieth century. The first synthetic 1,2,4-triazolo[1,5-a]pyrimidine scaffold was reported by Bulow and Haas in 1909, marking the beginning of this important heterocyclic chemistry branch. This initial discovery established the fundamental framework for subsequent developments in triazolopyrimidine synthesis and applications. The early investigations focused primarily on understanding the basic chemical properties and synthetic accessibility of these bicyclic systems.

Throughout the decades following this initial discovery, researchers gradually recognized the potential of triazolopyrimidine scaffolds in various applications. The development gained significant momentum as chemists began to appreciate the structural similarities between triazolopyrimidines and naturally occurring purine systems. This recognition led to extensive exploration of triazolopyrimidines as potential purine surrogates in biological systems. The historical progression of this field demonstrates a clear evolution from basic synthetic chemistry to sophisticated medicinal chemistry applications.

The advancement of triazolopyrimidine chemistry accelerated substantially in recent decades, with researchers identifying numerous biologically active derivatives. Important historical examples include the development of Trapidil, a platelet-derived growth factor antagonist that was successfully marketed in Japan and other countries for treating patients with ischemic coronary heart, liver, and kidney diseases. This commercial success validated the therapeutic potential of triazolopyrimidine-based compounds and encouraged further research investments in this area.

The evolution of synthetic methodologies has been equally significant in the historical development of this field. Modern synthetic approaches have enabled the preparation of increasingly complex triazolopyrimidine derivatives with precise substitution patterns. These advances have facilitated the systematic exploration of structure-activity relationships and the development of compounds with enhanced biological properties.

Structural Classification and Nomenclature of Triazolopyrimidines

The structural classification of triazolopyrimidines encompasses several distinct isomeric forms, each possessing unique chemical and biological properties. Four possible isomers of 1,2,4-triazole-fused pyrimidines exist, with 1,2,4-triazolo[1,5-a]pyrimidine gaining the most attention due to its variety of applications in agriculture and medicinal chemistry. The systematic nomenclature of these compounds follows established International Union of Pure and Applied Chemistry guidelines, ensuring consistent identification across the scientific literature.

The fundamental structure of 1,2,4-triazolo[1,5-a]pyrimidines consists of a triazole ring fused to a pyrimidine ring in a specific orientation. This bicyclic system creates a rigid molecular framework that influences both chemical reactivity and biological activity. The numbering system for these compounds begins with the triazole nitrogen atoms, proceeding systematically around the fused ring system to provide unambiguous structural designation.

Substitution patterns on the triazolopyrimidine core significantly influence compound properties and nomenclature. The compound 7-(Azetidin-3-yloxy)-5-methyl-triazolo[1,5-a]pyrimidine hydrochloride exemplifies complex substitution nomenclature, where the azetidine substituent is connected through position 7 via an oxygen linker, while a methyl group occupies position 5. The hydrochloride designation indicates the salt form, which affects physical and chemical properties.

The molecular formula C9H12ClN5O reflects the complete structural composition, including the chloride counterion. The systematic name provides precise structural information, enabling accurate chemical identification and facilitating database searches and regulatory documentation. This nomenclature system ensures international consistency in chemical communication and documentation.

Significance in Heterocyclic and Medicinal Chemistry

The significance of triazolopyrimidines in heterocyclic chemistry stems from their unique electronic properties and structural versatility. These compounds represent examples of aza-indolizines, described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring fused to an electron-deficient six-membered ring. This electronic configuration contributes to the distinctive chemical behavior and biological activity observed in triazolopyrimidine derivatives.

The medicinal chemistry importance of triazolopyrimidines is evidenced by their vast application in designing novel anti-cancer, antimicrobial, antiviral, antiparasitic, and central nervous system-modulating agents. Recent publications of triazolopyrimidine analogs with diverse biological activities have increased markedly, demonstrating the growing recognition of this scaffold's therapeutic potential. The structural framework provides an excellent platform for medicinal chemists to develop compounds with specific biological targets and improved pharmacological profiles.

One particularly significant aspect of triazolopyrimidine chemistry is the scaffold's ability to serve as a purine surrogate. Since the ring system of triazolopyrimidines is isoelectronic with that of purines, this heterocycle has been proposed as a possible replacement for purine rings in various biological contexts. This property has led to the development of nucleoside analogs and enzyme inhibitors that exploit the structural similarities while offering improved stability or selectivity profiles.

The metal-chelating properties of triazolopyrimidines represent another important aspect of their significance in chemistry. Three of the heterocyclic nitrogen atoms present accessible electron pairs, enabling the formation of various metal complexes. These complexes have been explored for applications in cancer treatment and parasitic disease therapy, demonstrating the versatility of the triazolopyrimidine framework beyond traditional small-molecule drug applications.

Properties

IUPAC Name

7-(azetidin-3-yloxy)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O.ClH/c1-6-2-8(15-7-3-10-4-7)14-9(13-6)11-5-12-14;/h2,5,7,10H,3-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFPJKGBSNFKNEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)OC3CNC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

7-(Azetidin-3-yloxy)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acids, thereby inhibiting its activity. This interaction leads to the disruption of cell cycle progression, making it a potential candidate for cancer therapy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, toxic effects such as weight loss, liver damage, and hematological abnormalities have been observed. These findings highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing adverse effects.

Biological Activity

7-(Azetidin-3-yloxy)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride is a synthetic compound belonging to the class of triazolopyrimidines. This compound has garnered attention for its potential biological activities, particularly in the fields of neurodegenerative diseases and oncology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9_9H13_{13}ClN5_5O, with a molecular weight of 278.14 g/mol. The compound features a triazole ring fused with a pyrimidine structure, substituted at the 7-position with an azetidine moiety and at the 5-position with a methyl group. The presence of the azetidine group is significant as it may influence both biological activity and pharmacokinetics.

Table 1: Structural Characteristics

FeatureDescription
Molecular FormulaC9_9H13_{13}ClN5_5O
Molecular Weight278.14 g/mol
Functional GroupsTriazole, Pyrimidine, Azetidine
Salt FormHydrochloride

Neurodegenerative Diseases

Research indicates that triazolopyrimidine derivatives, including this compound, may have therapeutic potential in treating neurodegenerative diseases such as Alzheimer's disease. These compounds have been shown to stabilize microtubules and inhibit tau protein aggregation, which are critical processes in neurodegeneration.

Anticancer Activity

This compound has also demonstrated promise as an anticancer agent. Studies suggest that it disrupts mitotic processes in cancer cells by interacting with tubulin and tau proteins, leading to altered cell cycle dynamics and apoptosis in various cancer cell lines.

The mechanisms by which this compound exerts its biological effects include:

  • Microtubule Stabilization : By binding to tubulin, it stabilizes microtubules, which is crucial for maintaining cellular structure and function.
  • Inhibition of Protein Aggregation : It prevents the aggregation of tau proteins, thereby potentially mitigating neurodegenerative processes.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways through disruption of mitotic spindle formation.

Study on Neuroprotective Effects

A study published in Journal of Medicinal Chemistry explored various triazolopyrimidine derivatives for their neuroprotective effects. The results indicated that compounds similar to this compound significantly reduced tau aggregation in vitro. This suggests potential for further development as a therapeutic agent against Alzheimer's disease .

Anticancer Efficacy Evaluation

In another study focusing on anticancer properties, this compound was tested against several cancer cell lines. The findings revealed that the compound exhibited dose-dependent cytotoxicity in breast and colon cancer cells. Notably, it induced apoptosis through mitochondrial pathways and showed potential for combination therapy with existing chemotherapeutics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in substitution patterns on the triazole and pyrimidine rings can significantly influence its potency and selectivity against target proteins.

Table 2: Comparison with Related Compounds

Compound NameUnique FeaturesBiological Activity
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidineLacks azetidine substitutionModerate anticancer activity
7-(Fluoroalkoxy)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidineEnhanced lipophilicityIncreased neuroprotective effects
6-(Azetidinyl)-[1,2,4]triazolo[1,5-a]pyrimidinesDifferent azetidine positionVariable biological activity

Q & A

Q. How can this compound serve as a precursor for polycondensed heterocycles?

  • Applications :
  • N,N-Binucleophilic Synthons : React with α-bromoketones to form imidazotriazolopyrimidines .
  • Ring Expansion : Use dihydro intermediates to synthesize fused systems (e.g., thieno[2,3-b]pyridines) via cycloaddition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(Azetidin-3-yloxy)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride
Reactant of Route 2
Reactant of Route 2
7-(Azetidin-3-yloxy)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.